AR Transactivation Inhibition: N-Phenyl-3-(1H-pyrazol-1-yl)propanamide Exhibits ~40-Fold Lower Potency Than Optimized Halogen-Substituted Analogs
N-Phenyl-3-(1H-pyrazol-1-yl)propanamide (compound 16a, unsubstituted pyrazole B-ring) demonstrates weak AR transactivation inhibitory activity with an IC₅₀ of 1.442 μM in HEK-293 cells transfected with wild-type AR [1]. In contrast, halogen-substituted analog 16j (4-NO₂ pyrazole) achieves an IC₅₀ of 0.036 μM under identical assay conditions, representing a 40-fold increase in inhibitory potency [1]. Other optimized analogs including 16c (4-Cl, IC₅₀ = 0.136 μM), 16i (4-CN, IC₅₀ = 0.045 μM), and 26a (3-F,4-Br, IC₅₀ = 0.084 μM) also exhibit IC₅₀ values below 0.200 μM [1].
| Evidence Dimension | AR transactivation inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.442 μM |
| Comparator Or Baseline | 16j (4-NO₂): IC₅₀ = 0.036 μM; 16c (4-Cl): IC₅₀ = 0.136 μM; 16i (4-CN): IC₅₀ = 0.045 μM; 26a (3-F,4-Br): IC₅₀ = 0.084 μM |
| Quantified Difference | 1.406 μM absolute difference vs 16j (40.1-fold difference) |
| Conditions | HEK-293 cells transfected with full-length wild-type AR, GRE-LUC reporter, treatment with compounds (1 pM to 10 μM) in presence of 0.1 nM R1881, luciferase assay 24 h post-treatment |
Why This Matters
The weak inhibitory activity of 16a establishes it as a critical negative control and reference baseline for SAR studies; researchers should not expect meaningful AR antagonism from this compound and must select halogen- or electron-withdrawing group-substituted analogs for potent inhibition.
- [1] Ponnusamy S, He Y, Hwang DJ, et al. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. J Med Chem. 2020;63(21):12642-12665. doi:10.1021/acs.jmedchem.0c00943 View Source
